![molecular formula C4H3N7O B5912440 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine](/img/structure/B5912440.png)
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine
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Overview
Description
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine (ODQ) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ODQ is a potent and selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating the cardiovascular system, immune response, and neurotransmission.
Mechanism of Action
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine functions as a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in various physiological processes. By inhibiting sGC, 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine reduces the production of cGMP and thereby modulates various physiological processes, including vascular tone, platelet function, and neurotransmission.
Biochemical and Physiological Effects:
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting platelet aggregation, and modulating neurotransmission. 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has also been shown to regulate immune response and inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has several advantages as a research tool, including its high potency and selectivity for sGC, as well as its ability to modulate various physiological processes. However, 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several potential future directions for research involving 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine, including its potential use as a therapeutic agent for cardiovascular diseases, neurological disorders, and immune-related diseases. Further research is also needed to better understand the mechanisms of action and potential side effects of 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine, as well as its potential applications in other scientific fields.
Synthesis Methods
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine can be synthesized through a multistep process involving the reaction of various chemical intermediates. One commonly used method involves the reaction of 3-nitro-4-chloropyridine with hydrazine hydrate to form 3-amino-4-chloropyridine hydrazone. This intermediate is then reacted with 2,4-dinitrophenylhydrazine to form 2,4-dinitrophenylhydrazone of 3-amino-4-chloropyridine. The final step involves the reaction of this intermediate with ethyl isocyanoacetate to form 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine.
Scientific Research Applications
6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has been extensively studied for its potential applications in various scientific fields. It has been shown to have beneficial effects in the treatment of cardiovascular diseases, such as hypertension and heart failure, by inhibiting sGC and reducing blood pressure. 6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine has also been studied for its role in regulating immune response and inflammation, as well as its potential as a therapeutic agent for neurological disorders.
properties
IUPAC Name |
5-oxa-2,4,6,8,10,11,12-heptazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N7O/c5-1-2(8-11-7-1)6-4-3(5)9-12-10-4/h(H3,5,6,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCXJRHHMYIJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1NC3=NON=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-[1,2,5]Oxadiazolo[3,4-b][1,2,3]triazolo[4,5-E]pyrazine, 6,8-dihydro- |
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